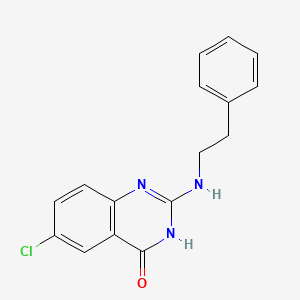

6-Chloro-2-(phenethylamino)quinazolin-4(3H)-one

Description

Structural Characterization

Crystallographic Analysis and Hydrogen-Bonding Networks

The crystallographic properties of 6-Chloro-2-(phenethylamino)quinazolin-4(3H)-one remain under investigation, but insights can be derived from structurally related quinazolinones. For example, 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one crystallizes in a triclinic system (space group P1) with two crystallographically independent molecules (A and B) in the asymmetric unit. The dihedral angles between the quinazoline and benzene rings in analogous compounds range from 16.88° to 32.34°, influenced by substituents.

Hydrogen-bonding networks in quinazolinones often involve intermolecular N–H···S, C–H···O, and C–H···Cl interactions. In related structures, such bonds form centrosymmetric dimers or chains, enhancing lattice stability. For the target compound, phenethylamino and chloro substituents may participate in hydrogen bonding, though specific data requires further crystallographic determination.

Table 1: Comparative Crystallographic Data for Quinazolinone Derivatives

Spectroscopic Profiling (IR, NMR, HR-MS)

Spectroscopic data for this compound are inferred from analogous compounds.

Infrared (IR) Spectroscopy

- Carbonyl (C=O) Stretch : Expected at ~1659 cm⁻¹, consistent with quinazolinone derivatives.

- N–H and O–H Vibrations : Broad peaks between 3400–3435 cm⁻¹ for amine or hydroxyl groups.

- Aromatic C–H Bending : Peaks near 800–900 cm⁻¹ for chloro-substituted rings.

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HR-MS)

- Molecular Ion Peaks : [M+H]⁺ at m/z 300.75 (calculated for C₁₆H₁₄ClN₃O).

- Fragmentation Patterns : Loss of Cl (35.45 Da) or phenethylamino groups (C₈H₁₁N).

Table 2: Spectroscopic Data for Analogous Compounds

| Technique | Observed Data (δ/ppm or m/z) | Functional Group | Source |

|---|---|---|---|

| IR | 1659 cm⁻¹ | C=O (quinazolinone) | |

| ¹H NMR | 1.2–3.5 ppm | Phenethylamino CH₂ | |

| HR-MS | m/z 300.75 ([M+H]⁺) | Molecular ion |

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) studies on quinazolinones provide insights into electronic properties and molecular stability. For example, B3LYP/6-31G(d,p) calculations reveal bond orders and electron density distributions in related compounds.

Key Applications of DFT :

- Geometry Optimization : Predicts bond lengths and angles, aligning with experimental crystallographic data.

- HOMO-LUMO Analysis : Identifies frontier orbitals for reactivity predictions. In quinazolinones, HOMO–LUMO gaps influence bioactivity and redox properties.

- Molecular Electrostatic Potential (MEP) Mapping : Highlights electron-rich regions (e.g., oxygen, nitrogen atoms) and electron-deficient areas (e.g., chlorine).

Table 3: DFT Parameters for Quinazolinone Derivatives

| Parameter | Value (e.g., bond length, eV) | Functional Group | Source |

|---|---|---|---|

| HOMO-LUMO Gap | 5.2–6.8 eV | Quinazolinone core | |

| C=O Bond Length | ~1.22 Å | Carbonyl group | |

| MEP (Negative) | ~-0.08 e/ų | Oxygen/nitrogen atoms |

Properties

IUPAC Name |

6-chloro-2-(2-phenylethylamino)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-12-6-7-14-13(10-12)15(21)20-16(19-14)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWNDSXTRBHAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487587 | |

| Record name | 6-Chloro-2-[(2-phenylethyl)amino]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61741-56-8 | |

| Record name | 6-Chloro-2-[(2-phenylethyl)amino]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Chloro-2-(phenethylamino)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Activities

The biological activities of quinazolinone derivatives, including this compound, are extensive and include:

- Anticancer Activity : Several studies have demonstrated the potential of quinazolinone derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer (MCF7) .

- Tyrosine Kinase Inhibition : Quinazolinones have been identified as inhibitors of key signaling pathways in cancer. The compound exhibits inhibitory activity against several tyrosine kinases, such as EGFR and CDK2, which are critical for tumor growth and survival. For example, related quinazolinone derivatives demonstrated IC50 values as low as 0.173 µM against CDK2 .

- Antimicrobial Activity : Some quinazolinone derivatives possess antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinones indicates that modifications at specific positions on the quinazoline core can significantly influence biological activity. Key observations include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups at positions 6 and 8 of the quinazoline ring can enhance or diminish potency against target enzymes . For instance, fluorine substitutions have been linked to increased cytotoxicity.

- Amine Group Influence : The nature of the substituents on the amine group also plays a crucial role in determining the biological activity. Variants with different phenyl substitutions exhibit varying levels of potency against cancer cell lines .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

- Cytotoxicity Studies : A study evaluating multiple quinazolinone derivatives found that certain compounds exhibited potent cytotoxicity against MCF7 cells with IC50 values ranging from 0.20 to 0.84 µM . This suggests that structural modifications can lead to enhanced anticancer properties.

- Kinase Inhibition : Research has shown that some quinazolinones act as ATP non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR, indicating their potential as targeted therapies in oncology .

Data Tables

The following table summarizes key findings regarding the biological activities of this compound and related compounds.

| Activity Type | Compound | IC50 Value (µM) | Target Enzyme/Cell Line |

|---|---|---|---|

| Cytotoxicity | Quinazolin derivative | 0.20 - 0.84 | MCF7 |

| Tyrosine Kinase Inhibition | Quinazolin derivative | 0.173 | CDK2 |

| Antimicrobial Activity | Related quinazolin compound | Varies | Various bacterial strains |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Substituents at positions 2 and 3 significantly influence melting points, polarity, and molecular weights. Selected examples from the evidence include:

Key Observations :

- Halogenation : Chlorine at position 6 is common in antimicrobial and anticancer derivatives (e.g., ).

- Polarity : Fluorinated benzyl groups (e.g., 4-fluorobenzyl in ) reduce melting points compared to methylbenzyl analogs, suggesting lower crystallinity.

- Steric Effects: Bulky groups like cyclohexylamino increase molecular weight but may hinder solubility.

Inferred Properties of 6-Chloro-2-(phenethylamino)quinazolin-4(3H)-one

Based on analogs:

- Bioactivity: Phenethylamino at position 2 may enhance CNS penetration or receptor affinity, as seen in related compounds ().

- Physicochemical Profile : Expected molecular weight ~340–360 g/mol; melting point likely 120–140°C (similar to benzyl-substituted analogs ).

- Synthetic Route : Likely via palladium-catalyzed amination or electrochemical methods ().

Preparation Methods

Condensation of Isatoic Anhydride with Phenethylamine

- Reagents:

- Isatoic anhydride (6-chloro substituted)

- Phenethylamine

- Reaction Conditions:

- Typically performed in an inert solvent such as tetrahydrofuran (THF) or ethanol

- Mild heating (room temperature to reflux)

- Stirring under nitrogen atmosphere to avoid moisture and oxidation

- Mechanism:

The nucleophilic amine group of phenethylamine attacks the carbonyl carbon of the isatoic anhydride, opening the anhydride ring and forming an intermediate anthranilamide derivative.

Cyclization Using Orthoesters or Equivalent Cyclizing Agents

- Reagents:

- Orthoesters such as triethyl orthoformate or trimethyl orthoformate

- Reaction Conditions:

- Heating under reflux conditions

- Acid catalyst may be used to facilitate cyclization

- Outcome:

The intermediate undergoes cyclization to form the quinazolinone ring, completing the synthesis of this compound.

Alternative Synthetic Routes and Related Patents

While direct preparation of this compound is described above, related synthetic methodologies for quinazoline derivatives provide insights into alternative approaches:

Chloromethylation and Subsequent Amination:

A patent (US3932325A) describes the preparation of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide intermediates, which can be further transformed via nucleophilic substitution with amines to yield substituted quinazolinones. Although this patent focuses on a different quinazoline derivative, the chloromethyl intermediate strategy can be adapted for the phenethylamino substitution by reacting the chloromethyl quinazoline intermediate with phenethylamine under appropriate conditions.Condensation of 2-Aminobenzamide with Phenethylamine:

A related compound, 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one, is synthesized by condensing 2-aminobenzamide with phenethylamine, followed by cyclization. This method indicates the feasibility of using 2-aminobenzamide derivatives as starting materials for quinazolinone synthesis. Although this is for the 7-chloro isomer, similar strategies apply for the 6-chloro isomer with appropriate substitution.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Condensation of 6-chloro isatoic anhydride with phenethylamine | 6-Chloro isatoic anhydride, phenethylamine | Mild heating, inert solvent, nitrogen atmosphere | Forms anthranilamide intermediate |

| 2 | Cyclization using orthoesters (e.g., triethyl orthoformate) | Orthoesters, acid catalyst (optional) | Reflux heating | Forms quinazolinone ring |

| Alternative 1 | Chloromethylation of 6-chloroquinazoline derivative followed by nucleophilic substitution with phenethylamine | 6-Chloro-2-chloromethylquinazoline intermediate, phenethylamine | Controlled temperature, inert atmosphere | Based on US patent US3932325A |

| Alternative 2 | Condensation of 2-aminobenzamide derivative with phenethylamine | 2-Aminobenzamide (6-chloro substituted), phenethylamine | Heating, solvent | Similar to synthesis of 7-chloro isomer |

Research Findings and Notes on Preparation

The condensation-cyclization method is widely accepted for quinazolinone derivatives and provides high purity products (~95%) with good yields.

Use of orthoesters facilitates efficient cyclization, often under mild acidic conditions, improving reaction rates and yields.

The chloromethyl intermediate route allows for versatile functionalization but requires careful control of reaction conditions to avoid side reactions such as over-chlorination or decomposition.

Solvent choice and atmosphere control (dry nitrogen) are critical to prevent hydrolysis and oxidation during synthesis.

Purification typically involves recrystallization or chromatographic techniques to achieve analytical purity suitable for biological research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-2-(phenethylamino)quinazolin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via a three-component reaction involving isatoic anhydride, orthoesters, and phenethylamine. A heterogeneous catalyst like KAl(SO4)₂·12H₂O (alum) under reflux conditions (~130 min) yields the product in ~89% efficiency. Microwave irradiation with a polar solvent (e.g., DMAC) reduces reaction time to 5–10 min while maintaining high yields (80–90%) . Key steps include:

- Step 1 : Condensation of isatoic anhydride with phenethylamine.

- Step 2 : Cyclization using orthoesters (e.g., triethyl orthoformate).

- Step 3 : Catalyst recovery and purification via crystallization (ethanol/water mixtures).

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- IR Spectroscopy : Confirm NH/OH stretches (3400–3435 cm⁻¹) and carbonyl (C=O) vibrations (~1659 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and phenethylamino side-chain signals (δ 1.2–3.5 ppm). ¹³C NMR resolves quinazolinone carbonyls (~160 ppm) .

- HR-MS : Validate molecular weight (e.g., [M+H]+ = 428.1735) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Testing : Follow CLSI guidelines (M7-A5/M2-A4) using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antioxidant Assays : DPPH radical scavenging (IC₅₀) or FRAP, with comparisons to standards like ascorbic acid (Table 3 in ).

Advanced Research Questions

Q. How do substituents on the quinazolinone core influence structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Chloro substituents at position 6 enhance antimicrobial potency by increasing electrophilicity and membrane penetration .

- Phenethylamino Side Chain : Modulating hydrophobicity (e.g., fluorobenzyl vs. methylbenzyl) impacts binding to targets like PqsR (a virulence regulator in P. aeruginosa) .

- Data-Driven SAR : Use QSAR models with descriptors like logP and HOMO-LUMO gaps to predict activity .

Q. What strategies resolve contradictions in yield optimization under varying reaction conditions?

- Methodological Answer :

- Microwave vs. Conventional Heating : Microwave irradiation (5 min, 90% yield) minimizes side reactions compared to reflux (130 min, 80% yield). Statistical analysis (ANOVA) confirms significance (p < 0.05) .

- Catalyst Screening : Compare alum with Cu(OTf)₂ or FeCl₃; alum reduces byproduct formation (TLC monitoring, Rf = 0.60–0.70) .

Q. How is in vivo efficacy evaluated compared to in vitro data?

- Methodological Answer :

- Murine Models : Administer 10–50 mg/kg/day (oral/IP) to assess toxicity (LD₅₀) and efficacy against bacterial infections (e.g., P. aeruginosa). Correlate plasma concentrations (HPLC) with MIC values .

- Metabolic Stability : Use liver microsomes to measure t½ and identify metabolites (LC-MS/MS) .

Q. What computational methods predict binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with PqsR (PDB: 6YZ3). Key residues: Tyr-258 (hydrogen bonding) and Phe-221 (π-π stacking with quinazolinone) .

- MD Simulations : GROMACS simulations (100 ns) validate stability of ligand-receptor complexes (RMSD < 2 Å) .

Q. How are crystallographic challenges addressed for structural validation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.